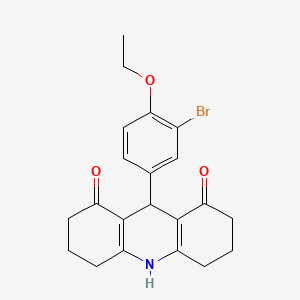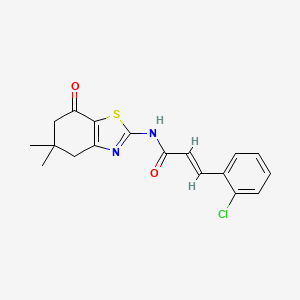![molecular formula C24H24N4O8S B11615063 6-[(E)-{(2Z)-[5-(2-{[4-(ethoxycarbonyl)phenyl]amino}-2-oxoethyl)-4-hydroxy-1,3-thiazol-2(5H)-ylidene]hydrazinylidene}methyl]-2,3-dimethoxybenzoic acid](/img/structure/B11615063.png)
6-[(E)-{(2Z)-[5-(2-{[4-(ethoxycarbonyl)phenyl]amino}-2-oxoethyl)-4-hydroxy-1,3-thiazol-2(5H)-ylidene]hydrazinylidene}methyl]-2,3-dimethoxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[(E)-{2-[(2Z)-5-({[4-(ETHOXYCARBONYL)PHENYL]CARBAMOYL}METHYL)-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE]HYDRAZIN-1-YLIDENE}METHYL]-2,3-DIMETHOXYBENZOIC ACID is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thiazolidine ring, a hydrazine moiety, and a benzoic acid derivative, making it an interesting subject for research in organic chemistry, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(E)-{2-[(2Z)-5-({[4-(ETHOXYCARBONYL)PHENYL]CARBAMOYL}METHYL)-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE]HYDRAZIN-1-YLIDENE}METHYL]-2,3-DIMETHOXYBENZOIC ACID typically involves multi-step organic reactions. The process begins with the preparation of the thiazolidine ring, followed by the introduction of the hydrazine moiety and the benzoic acid derivative. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and minimize costs. Industrial production may also involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-[(E)-{2-[(2Z)-5-({[4-(ETHOXYCARBONYL)PHENYL]CARBAMOYL}METHYL)-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE]HYDRAZIN-1-YLIDENE}METHYL]-2,3-DIMETHOXYBENZOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new products.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce new functional groups, leading to a variety of derivatives.
Scientific Research Applications
6-[(E)-{2-[(2Z)-5-({[4-(ETHOXYCARBONYL)PHENYL]CARBAMOYL}METHYL)-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE]HYDRAZIN-1-YLIDENE}METHYL]-2,3-DIMETHOXYBENZOIC ACID has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It can be used in biochemical assays to study enzyme interactions and metabolic pathways.
Medicine: The compound has potential therapeutic applications, including as a drug candidate for treating various diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 6-[(E)-{2-[(2Z)-5-({[4-(ETHOXYCARBONYL)PHENYL]CARBAMOYL}METHYL)-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE]HYDRAZIN-1-YLIDENE}METHYL]-2,3-DIMETHOXYBENZOIC ACID involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
- **6-[(E)-{2-[(2Z)-5-({[4-(METHOXYCARBONYL)PHENYL]CARBAMOYL}METHYL)-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE]HYDRAZIN-1-YLIDENE}METHYL]-2,3-DIMETHOXYBENZOIC ACID
- **6-[(E)-{2-[(2Z)-5-({[4-(ETHOXYCARBONYL)PHENYL]CARBAMOYL}METHYL)-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE]HYDRAZIN-1-YLIDENE}METHYL]-2,3-DIMETHOXYBENZOIC ACID
Uniqueness
The uniqueness of 6-[(E)-{2-[(2Z)-5-({[4-(ETHOXYCARBONYL)PHENYL]CARBAMOYL}METHYL)-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE]HYDRAZIN-1-YLIDENE}METHYL]-2,3-DIMETHOXYBENZOIC ACID lies in its specific combination of functional groups and structural features. This makes it particularly useful for certain applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C24H24N4O8S |
|---|---|
Molecular Weight |
528.5 g/mol |
IUPAC Name |
6-[(E)-[(Z)-[5-[2-(4-ethoxycarbonylanilino)-2-oxoethyl]-4-oxo-1,3-thiazolidin-2-ylidene]hydrazinylidene]methyl]-2,3-dimethoxybenzoic acid |
InChI |
InChI=1S/C24H24N4O8S/c1-4-36-23(33)13-5-8-15(9-6-13)26-18(29)11-17-21(30)27-24(37-17)28-25-12-14-7-10-16(34-2)20(35-3)19(14)22(31)32/h5-10,12,17H,4,11H2,1-3H3,(H,26,29)(H,31,32)(H,27,28,30)/b25-12+ |
InChI Key |
QADRJBXRBBLTFW-BRJLIKDPSA-N |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)N/C(=N/N=C/C3=C(C(=C(C=C3)OC)OC)C(=O)O)/S2 |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)NC(=NN=CC3=C(C(=C(C=C3)OC)OC)C(=O)O)S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Butyl-3-methyl-1-[4-(4-methylphenyl)piperazin-1-yl]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11614984.png)

![ethyl (5E)-5-{[2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]methylidene}-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11615000.png)
![3-[(Z)-(3-Allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-ethyl-1-piperazinyl)-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B11615007.png)
![7-butan-2-yl-N-cyclopentyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11615012.png)
![Ethyl 4-[(3-hydroxyphenyl)amino]-2-methylquinoline-6-carboxylate](/img/structure/B11615015.png)

![3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(3-morpholin-4-ylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11615041.png)
![3-(4-ethoxyphenyl)-4,5-diphenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11615047.png)
![3-(4-chlorophenyl)-3-[2-(prop-2-en-1-yl)phenoxy]-2-benzofuran-1(3H)-one](/img/structure/B11615052.png)
![2-[(4-Chlorobenzyl)thio]-4,6,8-trimethylquinazoline](/img/structure/B11615060.png)
![10-(4-methoxyphenyl)-7-methyl-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B11615062.png)
![9-bromo-2,3-diethoxy-6-(3-methylbutyl)-6H-indolo[2,3-b]quinoxaline](/img/structure/B11615070.png)
![3-[4-(3-Chlorophenyl)piperazin-1-yl]-5-(2-hydroxyethyl)phenazin-5-ium](/img/structure/B11615082.png)
